molecular formula C14H20Sn B14071190 Stannane, triethyl(phenylethynyl)- CAS No. 1015-27-6

Stannane, triethyl(phenylethynyl)-

Cat. No.: B14071190
CAS No.: 1015-27-6
M. Wt: 307.02 g/mol
InChI Key: LHSSMEXZDHGIPI-UHFFFAOYSA-N
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Description

Stannane, triethyl(phenylethynyl)-, also known as triethyl(2-phenylethynyl)stannane, is an organotin compound with the molecular formula C14H20Sn. This compound features a tin atom bonded to three ethyl groups and one phenylethynyl group. Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, triethyl(phenylethynyl)- can be synthesized through the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide. The reaction typically requires a palladium catalyst and can be carried out under mild conditions. For example, the coupling of triethylstannane with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine can yield triethyl(phenylethynyl)stannane .

Industrial Production Methods

Industrial production of stannane, triethyl(phenylethynyl)- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

Stannane, triethyl(phenylethynyl)- undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can participate in reduction reactions, often involving radical intermediates.

    Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as tributyltin hydride can be used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.

Major Products

    Oxidation: Tin oxides and phenylacetylene derivatives.

    Reduction: Reduced organotin compounds.

    Substitution: Various substituted phenylethynyl derivatives.

Scientific Research Applications

Stannane, triethyl(phenylethynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of stannane, triethyl(phenylethynyl)- in coupling reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenylethynyl)tin: Similar structure but with methyl groups instead of ethyl groups.

    Tetraalkynylstannanes: Compounds with multiple alkynyl groups bonded to tin.

Uniqueness

Stannane, triethyl(phenylethynyl)- is unique due to its specific combination of ethyl and phenylethynyl groups, which provides distinct reactivity and stability compared to other organotin compounds .

Properties

CAS No.

1015-27-6

Molecular Formula

C14H20Sn

Molecular Weight

307.02 g/mol

IUPAC Name

triethyl(2-phenylethynyl)stannane

InChI

InChI=1S/C8H5.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H;3*1H2,2H3;

InChI Key

LHSSMEXZDHGIPI-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C#CC1=CC=CC=C1

Origin of Product

United States

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